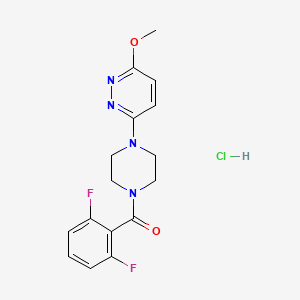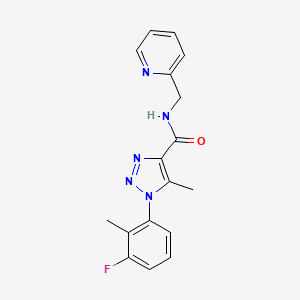
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of 1,2,3-triazoles is often achieved through a [3+2] cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition or “click” reaction .Molecular Structure Analysis
The 1,2,3-triazole ring is planar and aromatic. It has the ability to participate in hydrogen bonding and can act as a hydrogen bond acceptor .Chemical Reactions Analysis
1,2,3-triazoles can undergo a variety of reactions, including N-alkylation, N-arylation, and S-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents. In general, 1,2,3-triazoles have good thermal and chemical stability .Wissenschaftliche Forschungsanwendungen
Selective Inhibition of Kinase Superfamily
Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. This discovery is crucial for targeted cancer therapies, as the Met kinase pathway is implicated in various cancers. The identified compound demonstrated complete tumor stasis in a human gastric carcinoma model, showcasing its potential for cancer treatment (Schroeder et al., 2009).
Antitumor and Antimicrobial Activities
Another study highlights the synthesis of N-arylpyrazole-containing enaminones, which, upon reacting with active methylene compounds, yielded substituted pyridine derivatives with significant antitumor and antimicrobial activities. These compounds showed inhibition effects comparable to 5-fluorouracil against specific human cancer cell lines, suggesting their potential in developing new therapeutic agents (Riyadh, 2011).
Chemoselective Sensors
The creation of a pyrrolidine constrained bipyridyl-dansyl conjugate through click chemistry introduces a fluoroionophore that acts as a selective chemosensor for Al(3+), based on internal charge transfer. This development is significant for environmental and biological monitoring, where the selective detection of metal ions is critical (Maity & Govindaraju, 2010).
Antimicrobial and Synthetic Methodologies
Research into the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide revealed compounds with noteworthy antimicrobial activity. The study presents a novel synthetic pathway, expanding the toolkit available for developing antimicrobial agents and exploring the structural influence on activity (Bayrak et al., 2009).
Efficient Synthesis of Carboxamides
A method involving the reaction of carboxylic acids and amines with specific pyridinium salts demonstrated an efficient pathway to synthesize carboxamides. This method's significance lies in its efficiency and the potential for broad applicability in medicinal chemistry and material science (Mukaiyama et al., 1976).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-14(18)7-5-8-15(11)23-12(2)16(21-22-23)17(24)20-10-13-6-3-4-9-19-13/h3-9H,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCQBCVIKAQXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


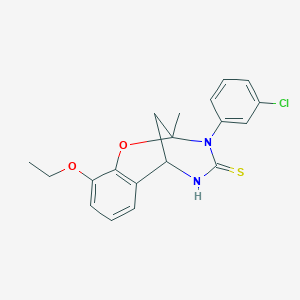
![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2882902.png)

![1-Amino-2-(2-bicyclo[2.2.1]hept-5-enyl)propan-2-ol](/img/structure/B2882908.png)
![4-butyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2882909.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2882911.png)
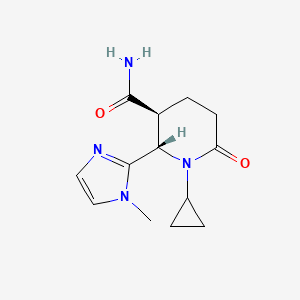
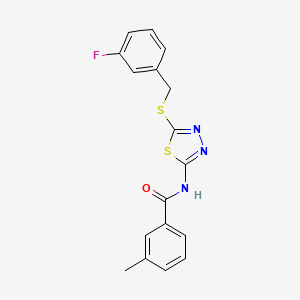
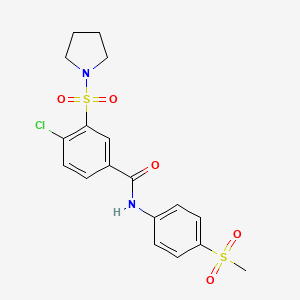
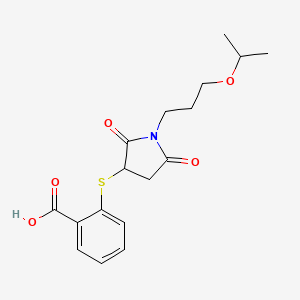
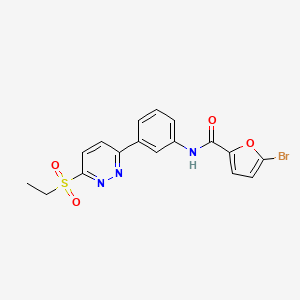
![N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2882921.png)
